Gaegurin-RN4
Description
Overview of Host Defense Peptides from Amphibian Skin
Amphibian skin is a remarkable organ, serving not only as a protective barrier but also as a sophisticated defense system against a wide array of pathogens. bohrium.com A key component of this defense is the secretion of a diverse arsenal of bioactive substances, among which are host defense peptides (HDPs), more commonly known as antimicrobial peptides (AMPs). bohrium.commdpi.com These peptides are integral to the innate immune system of amphibians, providing a rapid and potent response to invading microorganisms such as bacteria, fungi, and viruses. bohrium.comwikipedia.orgnih.gov
Amphibians are known to produce a rich variety of AMPs, with over 500 identified from these animals. researchgate.net These peptides are typically stored in granular glands in the skin and are released in high concentrations when the amphibian is under stress or injured. bohrium.com The diversity of amphibian AMPs is vast, with numerous families identified, including but not limited to the magainins, dermaseptins, temporins, bombinins, and brevinins. wikipedia.org These peptides exhibit a broad spectrum of activity and often act by disrupting the cell membranes of microbes. bohrium.com
Discovery and Contextualization of the Gaegurin Peptide Family
The Gaegurin family of peptides was first isolated from the skin of the Korean frog, Glandirana rugosa (formerly Rana rugosa). americanchemicalsuppliers.comnih.gov This family of peptides is characterized by a "rana box" at the C-terminus, a heptapeptide (B1575542) module that is conserved among antimicrobial peptides from frogs of the Rana genus. nih.gov The initial discovery of the Gaegurins added to the growing catalog of amphibian-derived AMPs and highlighted the potential of exploring diverse amphibian species for novel bioactive compounds.
Specific Focus on Gaegurin-RN4 within the Gaegurin Family Landscape
This compound is a specific peptide that was later identified from the skin secretions of the frog Rana nigrovittata. cpu-bioinfor.orgnovoprolabs.com It is a 24-amino acid peptide and is classified as an antimicrobial peptide with activity against both bacteria and fungi. cpu-bioinfor.orgfrontiersin.org Research on this compound has provided insights into its specific antimicrobial efficacy and its potential as a lead compound for the development of new anti-infective agents.
Detailed Research Findings on this compound
Chemical Structure
The primary structure of this compound has been determined through peptidomics and genomics analysis. novoprolabs.com
| Property | Details |
| Amino Acid Sequence | Phe-Val-Gly-Pro-Val-Leu-Lys-Ile-Ala-Ala-Gly-Ile-Leu-Pro-Thr-Ala-Ile-Cys-Lys-Ile-Tyr-Lys-Lys-Cys |
| Number of Amino Acids | 24 |
| Source | Rana nigrovittata |
Table 1: Chemical Structure of this compound
Antimicrobial Activity
This compound has demonstrated notable activity against a range of microorganisms. The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial's effectiveness.
| Organism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 25923 | 1.17 |
| Staphylococcus aureus | ATCC 43300 | 9.38 |
| Bacillus subtilis | - | 2.34 |
| Candida albicans | ATCC 2002 | 2.34 |
Table 2: Antimicrobial Activity of this compound americanchemicalsuppliers.com
The data indicates that this compound is particularly potent against the Gram-positive bacterium Staphylococcus aureus ATCC 25923 and the fungus Candida albicans. americanchemicalsuppliers.com Its activity against the methicillin-resistant strain of Staphylococcus aureus (ATCC 43300) is also significant. americanchemicalsuppliers.com
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
FVGPVLKIAAGILPTAICKIYKKC |
Origin of Product |
United States |
Origin, Isolation, and Primary Characterization of Gaegurin Rn4
Biological Source and Habitat: Rana rugosa (Syn. Glandirana rugosa) and Rana nigrovittata (Syn. Sylvirana nigrovittata) Skin Secretions
The primary and most extensively studied sources of gaegurin peptides are the skin secretions of the Japanese wrinkled frog, Rana rugosa (now commonly classified as Glandirana rugosa). mdpi.comnih.govnih.govnih.govresearchgate.net This species is native to East Asia, particularly the Korean peninsula, where the peptides were first discovered and named after the Korean word for frog, "Gaegury". mdpi.com
The specific designation "-RN" in Gaegurin-RN4 is indicative of its origin from the Black-striped frog, Rana nigrovittata (also known as Sylvirana nigrovittata). uniprot.org While the foundational research was conducted on peptides from Rana rugosa, related gaegurin structures have been identified in other ranid frogs, with the "-RN" suffix used to denote peptides isolated from Rana nigrovittata. uniprot.orgqub.ac.uk These frogs inhabit various environments across Asia, and their skin secretions contain a diverse arsenal of antimicrobial peptides (AMPs) tailored to their ecological niche. mdpi.comresearchgate.netnih.gov
Methodologies for Peptide Isolation and Purification
The extraction and purification of this compound from frog skin secretions follow established biochemical protocols for peptide isolation. The general process involves several key stages:
Collection of Secretions: The raw material is obtained by gently stimulating the frog's skin to induce the release of defensive secretions.
Extraction: The collected secretions are typically homogenized in a solvent such as methanol or an acidic buffer to extract the peptides and prevent degradation. e-fas.org
Purification: The crude extract undergoes a multi-step purification process. High-performance liquid chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is the primary technique used to separate the complex mixture of peptides. nih.gove-fas.org This method separates molecules based on their hydrophobicity. Further purification steps, such as size-exclusion chromatography, may be employed to isolate the peptide to a high degree of purity. mdpi.comresearchgate.net
Analysis: Once purified, the peptide's identity is confirmed through mass spectrometry to determine its molecular weight and amino acid sequencing to establish its primary structure. nih.govresearchgate.net
Advanced Structural Elucidation and Conformational Analysis of Gaegurin Rn4
Primary Amino Acid Sequence Determination
The full primary amino acid sequence is detailed below. novoprolabs.com
| Sequence Format | Amino Acid Sequence |
| Three-Letter Code | Phe-Val-Gly-Pro-Val-Leu-Lys-Ile-Ala-Ala-Gly-Ile-Leu-Pro-Thr-Ala-Ile-Cys-Lys-Ile-Tyr-Lys-Lys-Cys |
| One-Letter Code | FVGPVLKIAAGILPTAICKIYKKC |
Secondary Structure Analysis: Alpha-Helical Conformation in Membrane-Mimicking Environments
The secondary structure of Gaegurin-RN4 is highly dependent on its environment. In aqueous solutions, peptides like gaegurins typically exist in a disordered or random coil conformation. nih.gov However, upon interaction with environments that mimic the lipid bilayer of a cell membrane, they undergo a significant conformational change. nih.govmdpi.com
Techniques such as Circular Dichroism (CD) spectroscopy are used to study these transitions. mdpi.comwvu.edu For analysis, membrane-mimicking environments are often simulated using solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) or detergents like dodecylphosphocholine (B1670865) (DPC) micelles. nih.govmdpi.com In these environments, this compound is expected to fold into an alpha-helical structure. nih.govmdpi.com This transition from a random coil to an alpha-helix is a characteristic feature of many amphipathic, membrane-active peptides. nih.gov The formation of the alpha-helix is crucial as it arranges the peptide's hydrophobic and hydrophilic residues on opposite faces of the helix, facilitating its interaction with and insertion into the cell membrane. mdpi.comnih.gov
Tertiary Structure Determination: Solution Structure by Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) Spectroscopy
The determination of the three-dimensional tertiary structure of this compound in solution is accomplished primarily through the synergistic use of Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy. wvu.edunih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: While CD confirms the presence of helices, NMR spectroscopy provides the high-resolution data needed to determine the precise atomic arrangement of the peptide in three-dimensional space. nih.govnpl.co.uk By analyzing the interactions between atomic nuclei, a set of distance and dihedral angle restraints can be generated. These restraints are then used in computational molecular modeling to calculate the final 3D structure. nih.govnih.gov For the related peptide Gaegurin 4, NMR studies revealed that it forms two distinct amphipathic helices in a hydrophobic environment. nih.gov A similar helical arrangement, stabilized by the disulfide bond, is anticipated for this compound.
| Technique | Role in Structural Analysis | Key Findings for Gaegurin-like Peptides |
| Circular Dichroism (CD) | Determines the overall percentage of secondary structure elements (alpha-helix, beta-sheet, random coil). wvu.edu | Confirms a transition from a random coil state in aqueous solution to an alpha-helical state in membrane-mimicking environments. nih.govmdpi.com |
| Nuclear Magnetic Resonance (NMR) | Provides atomic-resolution data, including inter-proton distances and bond angles, to build a detailed 3D model of the peptide's structure in solution. nih.govnpl.co.uk | Reveals the formation of distinct amphipathic helical segments and the overall fold of the peptide. nih.gov |
Identification and Role of Disulfide Bridges in Conformational Stability
This compound's primary sequence contains two cysteine residues at positions 18 and 24. novoprolabs.com These residues are capable of forming a covalent disulfide bond (Cys18-Cys24). Disulfide bridges are a common feature in proteins and peptides, where they play a critical role in stabilizing the folded tertiary structure. wisc.edunih.gov
Oligomeric State and Membrane Interaction-Induced Conformational Transitions
In its soluble form in an aqueous buffer, this compound exists as a monomer. nih.gov However, its interaction with a lipid membrane induces both a conformational change and a change in its oligomeric state. nih.govbiorxiv.org This process is fundamental to its mechanism of forming pores in target cell membranes.
Studies on the closely related peptide Gaegurin 4 have shown that upon introduction to a membrane-mimicking environment, it transitions from a monomer to an oligomeric state, which can be as large as a decamer. nih.gov This transition is coupled with the shift from a random coil to an alpha-helical structure. nih.gov It is proposed that a minimal number of monomers, perhaps a pentamer, must assemble to form a functional pore in the membrane. nih.gov This self-assembly into a higher-order oligomeric structure is a key step that allows the peptide to disrupt the membrane's integrity. The transition is driven by the peptide's amphipathic nature, which seeks to shield its hydrophobic regions from the aqueous environment by inserting them into the lipid bilayer, a process that is more stable when multiple peptides cooperate. plos.org
Molecular Mechanisms of Gaegurin Rn4 Biosynthesis and Genetic Regulation
Genomic Organization of the Gaegurin-RN4 Gene: Single Copy Gene Structure and Intron Presence
The gene encoding this compound (GGN4), an antimicrobial peptide from the frog Rana rugosa, exhibits a distinct genomic organization. nih.gov Research has revealed that the GGN4 gene exists as a single copy within the Rana rugosa genome. nih.gov This is in contrast to some other gene families where multiple copies or tandem repeats might be present. The structure of the GGN4 gene is characterized by the presence of a single, large intron of approximately 3.4 kilobases (kb). nih.gov Introns are non-coding regions within a gene that are removed from the messenger RNA (mRNA) transcript before it is translated into a protein. The presence of introns is a common feature of eukaryotic genes and can play roles in gene regulation and evolution. gene-quantification.denih.gov
Table 1: Genomic Features of the this compound Gene
| Feature | Description | Reference |
|---|---|---|
| Copy Number | Single copy in the Rana rugosa genome | nih.gov |
| Intron Presence | Contains a single intron | nih.gov |
| Intron Size | Approximately 3.4 kb | nih.gov |
Transcriptional Regulation and Promoter Region Analysis
The expression of the this compound gene is a tightly controlled process, governed by specific regulatory elements within its promoter region. nih.gov The promoter is a key DNA sequence located upstream of a gene that initiates transcription. addgene.org
Identification of Key Regulatory Elements (e.g., 'dl' binding site)
A significant finding in the study of GGN4 gene regulation is the identification of a 'dl' binding site in the 5'-flanking region of the gene. nih.gov This binding site is recognized by the dl protein, which is known to be involved in regulating the acute phase immune response in both mammals and insects. nih.gov The specific binding of the dl protein to the GGN4 gene promoter suggests a crucial role for this element in controlling the gene's expression, particularly in the context of the frog's immune defense. nih.gov Deletion of this 'dl' binding site has been shown to inhibit the expression of the GGN4 gene, confirming its importance as a key regulatory element. nih.gov
Transcriptional Start Site Mapping
The transcriptional start site (TSS) is the precise location on the DNA where transcription begins. france-genomique.orgcd-genomics.com For the this compound gene, the TSS has been mapped to a position 68 bases upstream of the translation initiation codon. nih.gov This mapping provides a crucial reference point for understanding the structure of the GGN4 mRNA and the initiation of its transcription.
Precursor Processing and Maturation Pathways
Like many antimicrobial peptides, this compound is initially synthesized as a larger precursor protein. nih.govnih.gov This precursor undergoes a series of processing steps to yield the mature, active peptide. The gene sequence reveals that the precursor protein contains a signal peptide at its N-terminus, which is typical for secreted proteins and directs the precursor into the secretory pathway. nih.gov Following the signal peptide is the sequence for the mature this compound peptide. The final step in maturation involves the formation of a disulfide bridge between two cysteine residues, which is a common feature in many antimicrobial peptides and can be important for their structure and function. nih.gov
Developmental and Environmental Factors Influencing Gene Expression
The expression of antimicrobial peptide genes is often influenced by various internal and external factors, reflecting the organism's need to respond to its environment. nih.govnih.govharvard.edu While specific studies on the developmental and environmental regulation of this compound are not extensively detailed in the provided search results, the presence of the 'dl' binding site in its promoter strongly suggests that its expression is linked to the frog's immune response. nih.gov This implies that factors triggering an immune response, such as bacterial or fungal infections, would likely lead to an upregulation of this compound gene expression. nih.gov The regulation of gene expression by environmental factors is a complex process that can involve epigenetic modifications and changes in transcription factor activity. wisc.edu
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound (GGN4) |
| Gaegurin 4 |
| Chloramphenicol acetyltransferase |
| Cysteine |
Broad Spectrum Antimicrobial Activity Profiling of Gaegurin Rn4
Efficacy Against Gram-Positive Bacterial Species
Gaegurin-RN4 demonstrates potent activity against several Gram-positive bacterial species. cpu-bioinfor.orgfrontiersin.org Research indicates that Gaegurin-4 (GGN4), a closely related peptide, is significantly more potent against Gram-positive bacteria than Gram-negative bacteria. nih.govnih.govkoreascience.kr This heightened efficacy is attributed to the peptide's interaction with the bacterial membrane, leading to pore formation and subsequent cell lysis. nih.govnih.govkoreascience.kr
The mechanism of action involves a strong affinity for the negatively charged components of Gram-positive bacterial cell walls. nih.govnih.govkoreascience.kr This interaction facilitates the disruption of the membrane's integrity. nih.govnih.govkoreascience.kr Studies have shown that Gaegurin-4 induces a more rapid and substantial efflux of potassium ions (K+) from Gram-positive bacteria compared to Gram-negative species, indicating a more profound membrane-damaging effect. nih.govnih.govkoreascience.kr
The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's effectiveness, representing the lowest concentration that prevents visible growth of a microorganism. nih.govidexx.comidexx.dk The MIC values for this compound against various Gram-positive bacteria highlight its potent bactericidal properties. For instance, this compound has a reported MIC of 1.17 µg/mL against Staphylococcus aureus ATCC 25923 and 9.38 µg/mL against the methicillin-resistant strain Staphylococcus aureus ATCC 43300.
Table 1: MIC of this compound Against Gram-Positive Bacteria
| Bacterial Species | Strain | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | ATCC 25923 | 1.17 |
| Staphylococcus aureus | ATCC 43300 (MRSA) | 9.38 |
| Micrococcus luteus | 2.5 (for Gaegurin 4) nih.govnih.govkoreascience.kr |
Efficacy Against Gram-Negative Bacterial Species
While still effective, this compound generally exhibits lower potency against Gram-negative bacteria compared to their Gram-positive counterparts. cpu-bioinfor.orgfrontiersin.orgnih.govnih.govkoreascience.kr The outer membrane of Gram-negative bacteria, composed of lipopolysaccharides, presents an additional barrier that can hinder the peptide's access to the inner cytoplasmic membrane. frontiersin.org
Despite this, this compound can disrupt the outer membrane and subsequently interact with the inner membrane, leading to cell death. nih.govnih.govkoreascience.kr Research on Gaegurin 4 has shown that it causes dis-layering damages on the outer wall of Escherichia coli. nih.govnih.govkoreascience.kr The K+ efflux from E. coli induced by Gaegurin 4 is slower and requires a higher concentration (75 µg/mL) compared to that observed in the Gram-positive M. luteus. nih.govnih.govkoreascience.kr
Table 2: MIC of this compound Against Gram-Negative Bacteria
| Bacterial Species | Strain | MIC (µg/mL) |
|---|---|---|
| Escherichia coli | 75 (for Gaegurin 4) nih.govnih.govkoreascience.kr |
Antifungal and Antiprotozoal Activities
In addition to its antibacterial properties, this compound and its analogs have demonstrated activity against fungi and protozoa. cpu-bioinfor.orgfrontiersin.orgfrontiersin.org Gaegurin 4 has been reported to possess a broad spectrum of antimicrobial activity that includes both fungi and protozoa. nih.gov This suggests that the peptide's membrane-disrupting mechanism is also effective against the cell membranes of these eukaryotic microorganisms.
The antifungal activity of antimicrobial peptides is often associated with their ability to interact with the fungal cell membrane, leading to permeabilization and cell death. Similarly, the antiprotozoal effects are generally attributed to the peptide's capacity to disrupt the parasitic cell membrane. frontiersin.org
Comparative Activity Spectrum with Other Antimicrobial Peptides
This compound's broad-spectrum activity is a characteristic shared by many antimicrobial peptides (AMPs) found in nature. nordforsk.orgfrontiersin.org These peptides are a crucial component of the innate immune system in a wide range of organisms. nordforsk.orgfrontiersin.org When comparing this compound to other AMPs, several factors such as the target organism, the peptide's structure, and its mechanism of action come into play.
For example, some AMPs may have a narrower spectrum, targeting specific types of bacteria, while others, like this compound, are effective against a wider range of pathogens. frontiersin.org The potency of this compound, particularly against Gram-positive bacteria, is comparable to or greater than that of some other known AMPs. However, its activity against Gram-negative bacteria can be less potent than peptides specifically adapted to overcome the Gram-negative outer membrane. frontiersin.org
The development of tolerance and resistance to AMPs is a growing concern. biorxiv.org While AMPs have historically been thought to be less prone to resistance development than conventional antibiotics, studies have shown that bacteria can develop tolerance. biorxiv.org The comparative study of different AMPs, including this compound, is crucial for understanding the potential for cross-resistance and for the development of new therapeutic agents. biorxiv.orgnih.gov
Detailed Mechanistic Insights into Gaegurin Rn4 Biological Action
Membrane Interaction and Pore Formation Dynamics
The primary mode of action for Gaegurin-RN4 involves direct interaction with the lipid bilayer of cell membranes, leading to a loss of their barrier function. This process culminates in the formation of pores, which disrupts essential cellular gradients and leads to cell death.
Studies using planar lipid bilayers provide a controlled environment to investigate the pore-forming capabilities of this compound. frontiersin.orgbrighton.ac.uk These experiments measure changes in membrane conductance, which is an indicator of ion channel or pore formation. ku.dk When this compound is introduced to a planar lipid bilayer, it induces a significant increase in membrane conductance. nih.gov
The magnitude of this effect is dependent on the lipid composition of the bilayer. In bilayers formed with lipids extracted from the Gram-positive bacterium Bacillus subtilis, this compound (at a concentration of 0.03 µg/ml) readily induces electrical currents within 2 to 4 minutes. nih.gov The conductance continues to increase over time, eventually leading to the complete disruption of the bilayer. nih.gov In contrast, bilayers formed with lipids from the Gram-negative bacterium Escherichia coli require higher concentrations of the peptide (0.1 µg/ml) to elicit a response, and the resulting conductance is still smaller than that observed with B. subtilis lipids. nih.gov This suggests that this compound has a greater intrinsic ability to form pores in membranes mimicking those of Gram-positive bacteria. nih.govnih.gov The peptide's interaction can induce pore-like damages, leading to this increased conductance. nih.gov
| Lipid Source for Bilayer | This compound Concentration | Observed Effect on Conductance | Reference |
|---|---|---|---|
| Bacillus subtilis (Gram-positive) | 0.03 µg/ml | Rapid and large increase in conductance, leading to membrane disruption. | nih.gov |
| Escherichia coli (Gram-negative) | 0.03 µg/ml | Little change in conductance. | nih.gov |
| Escherichia coli (Gram-negative) | 0.1 µg/ml | Smaller, channel-like conductance increases compared to B. subtilis lipids. | nih.gov |
| Red Blood Cells (RBC) | Not specified, but effects were not selective compared to E. coli lipids. | Induced conductance, but not selectively different from E. coli lipids. | nih.govnih.gov |
The formation of pores by this compound results in increased permeability of the membrane to ions. A key method to evaluate this pore-forming ability in living cells is by measuring the efflux of intracellular potassium ions (K+). nih.gov The ability of this compound to induce K+ efflux is strongly correlated with its antimicrobial potency. nih.gov
The peptide causes a significantly faster and larger release of K+ from Gram-positive bacteria compared to Gram-negative bacteria. nih.govnih.gov For instance, at a concentration of 2.5 µg/ml, this compound induces substantial K+ efflux from the Gram-positive bacterium Micrococcus luteus. nih.govnih.gov In contrast, a much higher concentration of 75 µg/ml is required to induce a slower and weaker K+ efflux from the Gram-negative E. coli. nih.govnih.gov In eukaryotic human red blood cells (RBCs), the effect is negligible at antimicrobial concentrations, with only a very weak and slow K+ efflux observed even at a high concentration of 100 µg/ml. nih.govnih.gov
| Cell Type | This compound Concentration | K+ Efflux Observation | Reference |
|---|---|---|---|
| Micrococcus luteus (Gram-positive) | 2.5 µg/ml | Fast and large K+ efflux. | nih.govnih.gov |
| Escherichia coli (Gram-negative) | 75 µg/ml | Slower and smaller K+ efflux compared to M. luteus. | nih.govnih.gov |
| Human Red Blood Cells (RBC) | 2.5 µg/ml | No K+ efflux observed. | nih.gov |
| Human Red Blood Cells (RBC) | 100 µg/ml | Weak and slow K+ efflux, less than 10% of total K+. | nih.govnih.gov |
The cell membrane maintains a crucial electrical potential difference, known as the membrane potential, which is vital for numerous cellular processes. khanacademy.orgwikipedia.org This potential is largely established by ion concentration gradients, particularly of ions like K+. khanacademy.orgfrontiersin.org The pore-forming action of this compound, which leads to the uncontrolled leakage of ions like K+ across the membrane, directly dissipates these essential ion gradients. nih.gov The loss of the K+ gradient leads to a breakdown of the membrane potential, a process known as depolarization. frontiersin.orgbiorxiv.org This disruption of membrane integrity and potential is a fatal event for the cell, leading to a general shutdown of membrane potential-driven transport and ultimately, cell death. nih.govnih.gov
Cellular Selectivity Mechanisms
A critical feature of this compound is its ability to selectively target bacterial cells over eukaryotic cells, such as human red blood cells. nih.gov This selectivity is fundamental to its potential as an antimicrobial agent and is rooted in the distinct differences between bacterial and eukaryotic cell membranes. nih.govnih.gov
This compound exhibits significantly higher potency against Gram-positive bacteria than Gram-negative bacteria and has very low hemolytic activity (the ability to rupture red blood cells). nih.govnih.gov Electron microscopy studies have revealed that this compound induces distinct types of damage depending on the cell type. In the Gram-positive M. luteus, it creates clear pore-like structures that perforate the membrane. nih.govnih.gov In contrast, its interaction with the Gram-negative E. coli results in a "dis-layering" of the complex outer membrane, which acts as a protective barrier and likely accounts for the lower susceptibility of these bacteria. nih.govnih.gov The negligible effect on red blood cells, as evidenced by the minimal K+ efflux, underscores its selectivity for prokaryotic over eukaryotic membranes. nih.gov
The primary determinant of this compound's cellular selectivity is the lipid composition of the target membrane. nih.govnih.gov Bacterial membranes, particularly those of Gram-positive bacteria, are rich in acidic (negatively charged) phospholipids (B1166683), such as phosphatidylserine (B164497). nih.gov The net positive charge of the this compound peptide is electrostatically attracted to these negative charges, facilitating its accumulation on the bacterial surface and subsequent membrane insertion. nih.govnih.gov Planar lipid bilayer experiments confirm this: the addition of phosphatidylserine to a bilayer significantly increases the membrane conductance induced by this compound. nih.govnih.gov
Conversely, eukaryotic cell membranes, like those of red blood cells, have an outer leaflet that is predominantly composed of neutral zwitterionic phospholipids, such as phosphatidylcholine, and contains a significant amount of cholesterol. nih.gov Both phosphatidylcholine and cholesterol have been shown to reduce the membrane conductance induced by this compound. nih.govnih.gov Cholesterol, in particular, is known to modulate membrane fluidity and mechanical properties, which can inhibit the peptide's ability to form pores. mdpi.com This difference in lipid composition is a key reason for the peptide's low hemolytic activity and its selective toxicity toward bacteria. nih.govnih.gov
| Lipid Component Added to Bilayer | Effect on this compound Activity | Inferred Role in Selectivity | Reference |
|---|---|---|---|
| Phosphatidylserine (acidic) | Increased membrane conductance. | Promotes interaction with bacterial membranes. | nih.govnih.gov |
| Phosphatidylcholine (zwitterionic) | Reduced membrane conductance. | Contributes to the protection of eukaryotic membranes. | nih.govnih.gov |
| Cholesterol | Reduced membrane conductance. | Major factor in the resistance of eukaryotic membranes. | nih.govnih.gov |
Morphological Changes Induced in Target Microorganisms (e.g., Transmission Electron Microscopy)
The antimicrobial action of this compound (GGN4) involves significant disruption of the bacterial cell envelope, with distinct effects observed between Gram-positive and Gram-negative bacteria. Transmission electron microscopy (TEM) studies have been pivotal in visualizing these ultrastructural changes.
When Gram-positive bacteria are treated with GGN4, TEM images reveal the formation of pores that traverse both the outer cell wall and the inner phospholipid membranes. This direct damage to the membrane integrity is a key aspect of its potent bactericidal activity against these organisms.
In contrast, the interaction of GGN4 with Gram-negative bacteria results in a different pattern of morphological damage. TEM analysis shows a "dis-layering" effect on the outer wall of Gram-negative bacteria. This suggests that while GGN4 targets the outer membrane, its mechanism may also involve disrupting the structural organization of the cell envelope layers. This difference in morphological impact is consistent with the selective activity of GGN4, which is generally higher against Gram-positive bacteria. The complex outer membrane of Gram-negative bacteria, with its lipopolysaccharide layer, likely acts as a barrier, modulating the peptide's access to the inner phospholipid membrane. nih.gov
The table below summarizes the distinct morphological changes induced by this compound in different types of microorganisms as observed through transmission electron microscopy.
| Microorganism Type | Observed Morphological Changes | Reference |
| Gram-positive bacteria | Pore-like damage across both the outer wall and phospholipid membranes. | nih.gov |
| Gram-negative bacteria | Dis-layering damage on the outer wall. | nih.gov |
Identification of Specific Molecular Targets and Signaling Pathways (if applicable)
The primary molecular target of this compound is the microbial cell membrane. Its selective antimicrobial activity is largely attributed to the differences in lipid composition between bacterial and mammalian cell membranes. nih.gov Bacterial membranes are rich in negatively charged lipids, such as phosphatidylglycerol and cardiolipin, which facilitates the initial electrostatic attraction and subsequent interaction with the cationic GGN4 peptide. nih.gov In contrast, mammalian red blood cells (RBCs), which are largely composed of zwitterionic phospholipids like phosphatidylcholine and sphingomyelin, and also contain cholesterol, are less susceptible to GGN4's lytic action. nih.gov
The mechanism of action of GGN4 is centered on its ability to form pores in the target membranes. nih.gov Biophysical studies have shown that GGN4 forms cation-selective, voltage-dependent channels. It is estimated that these pores are composed of five or more GGN4 molecules and have a diameter of approximately 7.3 Å. nih.gov This pore formation leads to an efflux of intracellular ions, such as K+, disrupting the membrane potential and ultimately leading to cell death. nih.gov The higher concentration of acidic phospholipids in Gram-positive bacteria correlates with their increased sensitivity to GGN4-induced K+ efflux and antimicrobial activity. nih.gov
While the direct interaction with the cell membrane is the primary mechanism, the broader impact on cellular signaling pathways is a consequence of this membrane disruption. The dissipation of the membrane potential and leakage of cellular contents would inevitably interfere with numerous cellular processes that rely on membrane integrity and ion gradients, such as energy production and signal transduction. However, specific intracellular signaling pathways that are directly modulated by this compound independent of membrane lysis have not been extensively detailed in the available literature. Research on other natural compounds suggests that antimicrobial peptides can sometimes have intracellular targets or modulate host immune responses through specific signaling pathways, such as NF-κB or MAPK pathways, but direct evidence for this compound's involvement in these specific pathways is still emerging.
The table below outlines the key molecular targets and the primary mechanism of action for this compound.
| Molecular Target | Mechanism of Action | Key Findings | Reference |
| Bacterial Cell Membrane (specifically acidic phospholipids) | Pore Formation | Forms cation-selective, voltage-dependent channels, leading to K+ efflux and disruption of membrane integrity. | nih.gov |
| Mammalian Cell Membrane (zwitterionic phospholipids and cholesterol) | Low Affinity | Exhibits significantly less interaction and pore-forming activity, leading to low hemolytic activity. | nih.gov |
Structure Activity Relationship Sar Studies and Rational Design of Gaegurin Rn4 Derivatives
Impact of Amino Acid Substitutions on Antimicrobial Potency and Selectivity
The potency and selectivity of Gaegurin-RN4 are highly dependent on its amino acid sequence. Modifications through substitution can drastically alter its effectiveness against different microbial species and its toxicity towards host cells.
One of the key findings in the SAR of this compound derivatives involves the substitution of specific amino acid residues. For instance, in an analogue of Gaegurin, the substitution of a proline residue at position 14 with alanine (B10760859) (P14A) led to a notable decrease in antibacterial activity. researchgate.net This highlights the structural importance of the hinge-like conformation that proline can induce in the peptide's backbone.
The introduction of tryptophan has also been shown to be a critical modification. In a study involving a C-terminally truncated, inactive fragment of this compound, a single substitution of aspartic acid at position 16 with tryptophan (D16W) was sufficient to completely restore potent antimicrobial activity. koreascience.kr This demonstrates the significant role of tryptophan in the peptide's interaction with bacterial membranes.
Further studies on related frog-skin peptides have reinforced the importance of tryptophan and other residues. In undecapeptide analogues derived from Gaegurin 5 (also known as brevinin-1EMa), a double substitution involving tryptophan (G3W/S10W) resulted in an analogue (GA-W4) with a marked increase in activity against Gram-positive bacteria, but an almost complete loss of activity against Gram-negative bacteria, indicating a major shift in selectivity. nih.gov These findings underscore that specific amino acid substitutions are a powerful tool for modulating not only the potency but also the antimicrobial spectrum of Gaegurin-family peptides.
Role of Specific Domains and Fragments in Biological Activity
The N-terminal fragment, on its own, is largely insufficient for antimicrobial action. A synthesized N-terminal fragment of this compound, GGN4(1-23), demonstrated little to no antimicrobial activity and failed to induce conductance in lipid bilayers, a key step in its membrane-disrupting mechanism. This indicates that while the N-terminal region forms part of the crucial amphipathic helical structure, it requires the presence of the C-terminal portion to be effective.
Conversely, the C-terminal region, which contains a highly conserved heptapeptide (B1575542) "Rana box" motif (residues 31-37) with a disulfide bond, plays a significant role in modulating the peptide's pore-forming ability. psu.edunih.gov A truncated analogue, GGN4(1-30), which lacks this C-terminal motif, showed significantly reduced ability to induce membrane conductance and potassium efflux from bacteria when compared to the full-length peptide. nih.gov However, the study also revealed that the disulfide bond itself was not essential for the ionophoric activity of the peptide. nih.gov This suggests that the amino acid sequence of the C-terminal domain is critical for maintaining the high potency of this compound, even if it does not directly form the pore structure itself. nih.gov
Rational Design Principles for Enhanced Efficacy and Specificity
The insights gained from SAR studies provide a foundation for the rational design of new peptide analogues with improved therapeutic properties. The primary goal is to enhance antimicrobial efficacy while increasing selectivity for bacterial cells over host cells, thereby minimizing toxicity.
A core principle in designing this compound derivatives is to optimize the peptide's interaction with target membranes. The selectivity of this compound for bacteria is largely due to the differences in lipid composition between bacterial and mammalian cell membranes. nih.gov Bacterial membranes are rich in negatively charged phospholipids (B1166683), whereas mammalian membranes are predominantly composed of zwitterionic lipids and cholesterol. Therefore, design strategies often focus on increasing the peptide's net positive charge to enhance electrostatic attraction to anionic bacterial membranes.
Modulating hydrophobicity is another key principle. While a certain level of hydrophobicity is essential for the peptide to insert into and disrupt the lipid bilayer, excessive hydrophobicity can lead to non-specific interactions and increased toxicity toward host cells (hemolytic activity). mdpi.com A successful design must strike a balance between charge and hydrophobicity.
The introduction of specific amino acids at key positions is a proven strategy. As noted, incorporating tryptophan can significantly boost antimicrobial activity, likely by facilitating the peptide's insertion into the membrane interface. koreascience.krgoogle.com The engineering of hinge regions, for example by retaining a proline residue, can also be crucial for maintaining the flexibility needed for the peptide to adopt its active conformation upon membrane binding. researchgate.net Finally, modifications such as C-terminal amidation can increase the net positive charge and have been shown to broaden the activity spectrum of related peptides against Gram-negative bacteria. google.com
Synthetic Analogues and Their Activity Profiles
The principles of rational design have been applied to create several synthetic analogues of this compound, each with a distinct activity profile. These analogues have been instrumental in elucidating the function of different parts of the peptide.
One of the earliest and most informative analogues is the N-terminal fragment GGN4(1-23) . As a fragment, it displays very little antimicrobial activity, establishing that the C-terminal portion of the peptide is indispensable for its function. Another truncated analogue, GGN4(1-30) , which lacks the final seven C-terminal residues, retains pore-forming ability but is significantly less potent than the full-length peptide, confirming the modulatory role of the "Rana box" domain. nih.gov
Perhaps the most striking example of rational design is the analogue D16W-GGN4(1-23) (also known as D16W-N23). This peptide was created from an inactive C-terminally truncated fragment (23 amino acids long). A single amino acid substitution, replacing aspartic acid with tryptophan at position 16, fully restored potent antimicrobial activity. koreascience.krcpu-bioinfor.org This demonstrates that targeted modifications can overcome deficiencies in other parts of the peptide sequence. The activity of this analogue against various bacterial strains highlights its restored potency.
Below is a data table summarizing the antimicrobial activity (Minimum Inhibitory Concentration, MIC) of native this compound and one of its key synthetic analogues.
| Compound | Organism | Type | MIC (µg/mL) | Reference |
| This compound | Micrococcus luteus | Gram-positive | 2.5 | nih.govcpu-bioinfor.org |
| Bacillus subtilis | Gram-positive | 25 | cpu-bioinfor.org | |
| Escherichia coli | Gram-negative | 25 | cpu-bioinfor.org | |
| Klebsiella pneumoniae | Gram-negative | 25 | cpu-bioinfor.org | |
| Shigella dysentariae | Gram-negative | 50 | cpu-bioinfor.org | |
| Pseudomonas aeruginosa | Gram-negative | 125 | cpu-bioinfor.org | |
| Salmonella typhimurium | Gram-negative | 125 | cpu-bioinfor.org | |
| D16W-GGN4(1-23) | Micrococcus luteus | Gram-positive | 2.5 | cpu-bioinfor.org |
| Bacillus subtilis | Gram-positive | 25 | cpu-bioinfor.org | |
| Escherichia coli | Gram-negative | 25 | cpu-bioinfor.org | |
| Klebsiella pneumoniae | Gram-negative | 25 | cpu-bioinfor.org | |
| Shigella dysentariae | Gram-negative | 50 | cpu-bioinfor.org | |
| Pseudomonas aeruginosa | Gram-negative | 125 | cpu-bioinfor.org | |
| Salmonella typhimurium | Gram-negative | 125 | cpu-bioinfor.org |
Preclinical Evaluation of Gaegurin Rn4 in Non Human Models
Efficacy Assessment in in vitro Microbial Infection Models
The initial evaluation of a novel antimicrobial peptide's efficacy is conducted through in vitro testing. These assays are fundamental for determining the spectrum of activity and potency of the compound against a panel of clinically relevant microorganisms. The primary metric used in these assessments is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the peptide required to inhibit the visible growth of a microorganism. ucd.ienih.gov
For Gaegurin-RN4, its antimicrobial activity has been evaluated against standard reference strains of bacteria. Research findings have indicated its efficacy against both Gram-positive and Gram-negative bacteria. Specific activity has been reported against Staphylococcus aureus, a significant Gram-positive pathogen. The table below summarizes the available research findings on the in vitro efficacy of this compound.
| Microorganism | Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | ATCC 25923 | 1.17 |
| Staphylococcus aureus | ATCC 43300 | 9.38 |
Efficacy Assessment in in vivo Animal Models of Infection (e.g., mouse models)
Following promising in vitro results, the subsequent step in preclinical evaluation involves assessing the efficacy of the antimicrobial peptide in in vivo animal models of infection. These models, which often utilize mice, are designed to simulate human infections and provide crucial data on the therapeutic potential of the compound in a complex biological system. nih.govjci.org These studies are essential for understanding how the peptide behaves within a living organism and its effectiveness in treating an active infection.
Based on a comprehensive review of published scientific literature, there is currently no available data regarding the in vivo efficacy assessment of this compound in animal models of infection.
Potential Biotechnological and Therapeutic Applications of Gaegurin Rn4 Excluding Human Clinical Data
Role as a Model Peptide for Antimicrobial Drug Discovery
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the discovery and development of novel antimicrobial agents. Antimicrobial peptides, including Gaegurin-RN4, serve as excellent models in this endeavor due to their distinct mechanisms of action, which differ significantly from conventional antibiotics. ox.ac.uknih.govfrontiersin.org
This compound's utility as a model peptide stems from several key attributes:
Broad-Spectrum Activity : this compound has demonstrated inhibitory effects against Gram-positive bacteria and fungi. This broad-spectrum activity provides a foundational scaffold for designing new peptide-based drugs with a wide range of therapeutic applications.
Mechanism of Action : Like many AMPs, this compound is thought to exert its antimicrobial effects primarily through the disruption of microbial cell membranes. jpsad.com This physical mechanism of action is less likely to induce resistance compared to the target-specific actions of traditional antibiotics. bachem.com Studying the specific interactions of this compound with microbial membranes can inform the design of synthetic peptides with enhanced lytic activity and selectivity.
Structure-Activity Relationship Studies : The 24-amino acid sequence of this compound (FVGPVLKIAAGILPTAICKIYKKC) can be systematically modified to investigate the contributions of specific residues to its antimicrobial potency and spectrum. novoprolabs.com Such studies are crucial for developing peptides with optimized activity, stability, and toxicity profiles.
| Parameter | Description | Relevance to Drug Discovery |
| Amino Acid Composition | The specific sequence and arrangement of amino acids. | Influences amphipathicity, charge, and overall structure, which are key determinants of antimicrobial activity. |
| Cationicity | The net positive charge of the peptide. | Facilitates initial binding to negatively charged microbial membranes. |
| Amphipathicity | The spatial separation of hydrophobic and hydrophilic residues. | Enables insertion into and disruption of the lipid bilayer of microbial membranes. |
| Secondary Structure | The adoption of specific conformations, such as alpha-helices, in membrane-mimicking environments. | Critical for the peptide's ability to form pores or otherwise destabilize the membrane. |
Application in Veterinary Medicine (Conceptual)
The agricultural sector faces significant economic losses due to infectious diseases in livestock. The use of conventional antibiotics in veterinary medicine has contributed to the rise of antibiotic-resistant bacteria, creating a need for alternative therapies. nih.govjpsad.com Antimicrobial peptides like this compound offer a conceptual framework for the development of new veterinary drugs. bachem.comfrontiersin.orggla.ac.uk
Potential conceptual applications in veterinary medicine include:
Treatment of Mastitis in Cattle : Bovine mastitis, often caused by Staphylococcus aureus and other bacteria, is a prevalent and costly disease in the dairy industry. nih.gov this compound has shown potent activity against S. aureus, suggesting its potential as a therapeutic agent for this condition.
Control of Aquaculture Pathogens : Infectious diseases are a major constraint on the productivity and sustainability of aquaculture. The broad-spectrum antimicrobial activity of peptides like this compound could be harnessed to combat bacterial and fungal pathogens affecting fish and shellfish. bachem.com
Topical Treatment of Skin Infections : The antimicrobial properties of this compound make it a candidate for formulation into topical creams or ointments for treating skin infections in companion animals and livestock.
| Target Pathogen | MIC (µg/mL) | Potential Veterinary Application (Conceptual) |
| Staphylococcus aureus ATCC 25923 | 1.17 | Treatment of bovine mastitis, pyoderma in dogs. |
| Staphylococcus aureus ATCC 43300 (MRSA) | 9.38 | Treatment of resistant bacterial infections in livestock. |
| Bacillus subtilis | 2.34 | General antibacterial agent for various infections. |
| Candida albicans ATCC 2002 | 2.34 | Treatment of fungal infections in animals. |
Data sourced from commercial suppliers of this compound.
Biotechnological Tool in Membrane Biology Research
The interaction of antimicrobial peptides with lipid bilayers provides a powerful tool for investigating the structure and function of biological membranes. levental-lab.comabberior.rocks this compound can be employed as a molecular probe to study various aspects of membrane biology. ghrnet.org
Investigating Lipid-Peptide Interactions : The binding and insertion of this compound into model membranes can be monitored using techniques such as circular dichroism and nuclear magnetic resonance (NMR) spectroscopy. nih.gov This allows researchers to understand how factors like lipid composition, membrane curvature, and transmembrane potential influence peptide-membrane interactions.
Studying Membrane Permeabilization : The ability of this compound to disrupt membrane integrity can be quantified using dye-leakage assays from lipid vesicles. These studies provide insights into the mechanisms of pore formation and membrane destabilization by antimicrobial peptides.
Probing the Role of Specific Lipids : By systematically varying the lipid composition of model membranes, researchers can identify the specific lipid species that are critical for the binding and activity of this compound. This information can help to elucidate the basis for the selective toxicity of antimicrobial peptides towards microbial cells over host cells. nih.gov
Agricultural Applications (Conceptual)
The development of sustainable agricultural practices is essential for ensuring global food security. Antimicrobial peptides present a promising, environmentally friendly alternative to conventional chemical pesticides for controlling plant pathogens. mdpi.comnih.govfrontiersin.org
Conceptual agricultural applications of this compound include:
Development of Transgenic Plants : The gene encoding this compound could potentially be introduced into crop plants to confer enhanced resistance to a variety of bacterial and fungal diseases. This approach could reduce the reliance on external pesticides. nih.gov
Bio-pesticide Formulations : this compound could be formulated as a spray or seed treatment to protect crops from phytopathogens. Its biodegradable nature would minimize its environmental impact compared to traditional chemical pesticides. bachem.com
Synergistic Applications : The peptide could be used in combination with other antimicrobial agents, such as chitinases or glucanases, to create a more potent and broad-spectrum protective effect against plant pathogens. mdpi.com
| Application Area | Conceptual Use of this compound | Potential Benefit |
| Crop Protection | As a topical bio-fungicide or bio-bactericide. | Reduced reliance on chemical pesticides and lower environmental impact. |
| Genetic Engineering | Expression in transgenic plants to confer disease resistance. | In-built, continuous protection against a range of pathogens. |
| Post-Harvest Treatment | Application to harvested fruits and vegetables to prevent spoilage. | Extended shelf-life and reduced food waste. |
Future Research Directions and Unaddressed Scientific Questions
Elucidating Additional Mechanisms of Action
While the primary antimicrobial mechanism of many peptides in the Gaegurin family is understood to involve the disruption of microbial cell membranes through pore formation, further research is needed to fully elucidate the complete mechanistic profile of Gaegurin-RN4. nih.govnih.govnih.gov Future investigations should focus on several key areas:
Intracellular Targeting: Beyond membrane disruption, many antimicrobial peptides (AMPs) can translocate into the cytoplasm and interfere with essential cellular processes. frontiersin.orgmdpi.com Research is warranted to determine if this compound can interact with and inhibit intracellular targets such as DNA, RNA, or essential enzymes, thereby affecting replication, transcription, or protein synthesis. frontiersin.org
Modulation of Host Cell Response: The interaction of this compound with host cells is a critical area of inquiry. Understanding how it influences host cell signaling pathways, particularly those involved in inflammation and immunity, will be crucial for its development as a therapeutic.
Detailed Pore Formation Characterization: While pore formation is a likely mechanism for related peptides like Gaegurin 4, the specific characteristics of pores formed by this compound, such as their size, stability, and ion selectivity, are yet to be determined. nih.govnih.gov Advanced techniques like planar lipid bilayer electrophysiology can provide these crucial details. nih.govnih.gov
Exploration of Novel Bioactivities Beyond Antimicrobial Properties
Emerging evidence suggests that the therapeutic potential of this compound may extend beyond its direct antimicrobial effects. frontiersin.org Future research should explore these novel bioactivities:
Wound Healing: Some evidence points towards a potential role for this compound in wound healing. frontiersin.org This could be attributed to its antimicrobial properties, which would reduce the bioburden in a wound, or through direct effects on host cell proliferation and migration, which are critical for tissue regeneration. rch.org.auhealth.qld.gov.au Future studies should investigate the efficacy of this compound in promoting wound closure and tissue repair in preclinical models.
Immunomodulatory Effects: Antimicrobial peptides are increasingly recognized for their ability to modulate the host immune response. frontiersin.orgviolapharm.com this compound may act as an immunomodulator, potentially by recruiting immune cells to the site of infection or by influencing the production of cytokines and other inflammatory mediators. frontiersin.orgclevelandclinic.org Investigating these potential immunomodulatory effects is a key future research direction. frontiersin.orgmaizelslab.orgimrpress.com
Anticancer Activity: Several members of the Gaegurin peptide family have demonstrated selective cytotoxicity against cancer cells. dovepress.commdpi.com For instance, Gaegurin 5 and its analogs have shown activity against colon and breast carcinoma cells. mdpi.com Given that cancer cell membranes often display altered lipid compositions, making them susceptible to membrane-active peptides, it is plausible that this compound also possesses anticancer properties. dovepress.com Screening this compound against a panel of cancer cell lines is a logical next step to explore this potential bioactivity. archivesofmedicalscience.com
Development of Advanced Delivery Systems for in vivo Research
The successful translation of this compound into a therapeutic agent will likely depend on the development of effective delivery systems to overcome challenges such as enzymatic degradation and to ensure targeted delivery. scienceopen.comdrug-dev.com Future research in this area should focus on:
Liposomal Encapsulation: Liposomes are versatile carriers that can encapsulate both hydrophilic and hydrophobic molecules, protecting them from degradation and improving their pharmacokinetic profile. nih.govuit.noresearchgate.net Formulating this compound within liposomes could enhance its stability and facilitate its delivery to target sites. researchgate.net
Nanoparticle-Based Carriers: Polymeric nanoparticles and solid lipid nanoparticles offer another promising approach for peptide delivery. scienceopen.comnih.govfrontiersin.orgmdpi.com These systems can be engineered to control the release of the peptide and can be surface-modified with targeting ligands to direct the nanoparticles to specific tissues or cells, such as those at the site of an infection or a tumor. nih.gov
Gastro-retentive Systems for Oral Delivery: For certain applications, oral delivery of this compound would be highly desirable. However, peptides are susceptible to the harsh environment of the gastrointestinal tract. ekb.eg The development of gastro-retentive drug delivery systems, which are designed to remain in the stomach for an extended period, could provide a viable strategy for the oral administration of this compound by allowing for sustained release in the upper gastrointestinal tract. ekb.egnih.gov
Investigation of Synergistic Effects with Existing Therapeutics
Combining this compound with conventional therapeutic agents could offer a powerful strategy to enhance efficacy and combat drug resistance. nih.govnih.govresearchgate.net Future research should explore:
Synergy with Conventional Antibiotics: A significant body of research demonstrates that AMPs can act synergistically with traditional antibiotics. frontiersin.orgijbs.comnih.gov The membrane-permeabilizing action of this compound could facilitate the entry of antibiotics into bacterial cells, thereby increasing their effective concentration at the target site and potentially overcoming resistance mechanisms. mdpi.commdpi.com Investigating combinations of this compound with various classes of antibiotics against multidrug-resistant bacteria is a high-priority research area. mdpi.comaaem.pl
Combination with Anticancer Drugs: Should this compound prove to have anticancer activity, its combination with existing chemotherapeutic agents could be explored. dovepress.com Its membrane-disrupting properties might enhance the uptake of cytotoxic drugs by cancer cells, potentially allowing for lower doses of chemotherapy and reduced side effects.
Interaction with Other Bioactive Compounds: The synergistic potential of this compound is not limited to conventional drugs. Investigating its combination with other natural products, such as essential oils or other antimicrobial peptides, could reveal novel therapeutic strategies. mdpi.com
Q & A
Q. What are the established protocols for isolating and characterizing Gaegurin-RN4 in experimental settings?
Methodological Answer: Isolation typically involves reverse-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography, followed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy for structural validation. Purity assessment requires analytical techniques like capillary electrophoresis or SDS-PAGE, with quantification via UV-Vis spectrophotometry. Ensure reproducibility by documenting solvent systems, temperature, and column specifications in detail .
Q. How can researchers validate the bioactivity of this compound in preliminary assays?
Methodological Answer: Use cell-based assays (e.g., antimicrobial susceptibility testing via broth microdilution) with standardized bacterial/fungal strains (e.g., Staphylococcus aureus ATCC 25923). Include positive controls (e.g., polymyxin B) and measure minimum inhibitory concentrations (MICs). For cytotoxicity, employ mammalian cell lines (e.g., HEK-293) and MTT assays, ensuring triplicate replicates and statistical validation (e.g., ANOVA with post-hoc tests) .
Q. What are the critical factors in designing dose-response studies for this compound?
Methodological Answer: Define logarithmic concentration ranges (e.g., 0.1–100 µM) based on preliminary toxicity data. Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC50/IC50 values. Account for solvent effects (e.g., DMSO ≤0.1% v/v) and include vehicle controls. Document batch-to-batch variability in peptide synthesis to ensure consistency .
Advanced Research Questions
Q. How can contradictory data on this compound’s mechanism of action be systematically resolved?
Methodological Answer: Employ orthogonal methodologies:
- Membrane disruption : Use fluorescent dye leakage assays (e.g., calcein-loaded liposomes) and confocal microscopy.
- Intracellular targets : Conduct RNA-seq/proteomics to identify dysregulated pathways post-treatment.
- Comparative studies : Benchmark against known antimicrobial peptides (AMPs) like melittin. Validate findings through genetic knockdowns (e.g., CRISPR-Cas9) of hypothesized targets .
Q. What strategies optimize this compound’s stability in physiological environments for in vivo studies?
Methodological Answer:
- Peptide engineering : Introduce D-amino acids or cyclization to resist protease degradation.
- Formulation : Encapsulate in liposomes or PEGylate to enhance serum half-life.
- Pharmacokinetic profiling : Use radiolabeled this compound (e.g., ¹⁴C) in rodent models, with LC-MS/MS for plasma/tissue quantification. Monitor renal/hepatic clearance and tissue distribution .
Q. How can researchers address conflicting results in this compound’s efficacy across different bacterial strains?
Methodological Answer:
- Strain-specific factors : Analyze membrane lipid composition (e.g., phosphatidylglycerol content) via LC-MS.
- Resistance mechanisms : Perform serial passage experiments under sub-MIC conditions to induce resistance, followed by whole-genome sequencing of evolved strains.
- Synergy testing : Combine this compound with adjuvants (e.g., EDTA) to disrupt biofilms or efflux pumps .
Methodological and Ethical Considerations
What frameworks ensure rigor in formulating research questions about this compound?
Methodological Answer: Apply the FINER criteria :
- Feasible : Align with available resources (e.g., peptide synthesis facilities).
- Interesting : Address gaps (e.g., resistance mechanisms in Gram-negative bacteria).
- Novel : Explore understudied applications (e.g., antiviral activity).
- Ethical : Follow institutional guidelines for animal/human cell use.
- Relevant : Link to public health priorities (e.g., multidrug-resistant infections) .
Q. How should researchers document experimental protocols for reproducibility?
Methodological Answer:
- Detailed Supplementary Materials : Include step-by-step workflows, instrument calibration data, and raw datasets.
- Standardized Metadata : Adopt MIAPE (Minimum Information About a Proteomics Experiment) or similar guidelines.
- Code Sharing : Upload analysis scripts (e.g., Python/R) to repositories like GitHub. Reference protocols in public databases (e.g., protocols.io ) .
Data Analysis and Presentation
Q. What statistical approaches are recommended for analyzing this compound’s bioactivity data?
Methodological Answer:
- Parametric tests : Use Student’s t-test (two groups) or ANOVA (≥3 groups) for normally distributed data.
- Non-parametric alternatives : Apply Mann-Whitney U or Kruskal-Wallis tests for skewed distributions.
- Multiple comparisons : Adjust p-values via Bonferroni or Benjamini-Hochberg corrections. Report effect sizes (e.g., Cohen’s d) and confidence intervals .
Q. How can researchers visually present complex datasets on this compound’s interactions?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
